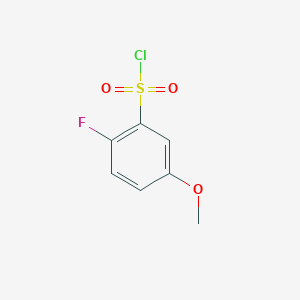

2-Fluoro-5-methoxybenzene-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-fluoro-5-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO3S/c1-12-5-2-3-6(9)7(4-5)13(8,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOZOFVLIUUROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577478 | |

| Record name | 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214334-01-6 | |

| Record name | 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride

CAS Number: 1214334-01-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride, a key intermediate in organic synthesis and drug discovery. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Properties and Data

This compound is a substituted aromatic sulfonyl chloride. The presence of a fluorine atom and a methoxy group on the benzene ring influences its reactivity and the properties of its derivatives.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1214334-01-6 | [2][3][4] |

| Molecular Formula | C₇H₆ClFO₃S | [2] |

| Molecular Weight | 224.64 g/mol | [2] |

| Appearance | White powder | [5] |

| Purity | ≥97% | [4] |

| Storage | Sealed in a dry environment at room temperature. | [4] |

Synthesis and Reactions

The synthesis of substituted benzenesulfonyl chlorides can be achieved through various methods, including the diazotization of an appropriate aniline derivative followed by a chlorosulfonation reaction.[6][7]

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a substituted benzenesulfonyl chloride from a corresponding aniline, which is a common strategy for this class of compounds.

Caption: General workflow for synthesizing substituted benzenesulfonyl chlorides.

Reactivity and Application in Sulfonamide Synthesis

This compound is primarily utilized as a precursor for the synthesis of sulfonamides.[8] Sulfonamides are a critical class of compounds in medicinal chemistry with a wide range of therapeutic applications.[9] The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Experimental Protocols

The following are general protocols for the synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides. These should be adapted and optimized for the specific synthesis of and with this compound.

Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride

This protocol outlines the reaction of a sulfonyl chloride with an amine to form a sulfonamide.

Materials:

-

Substituted sulfonyl chloride (e.g., this compound) (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous base (e.g., pyridine or triethylamine) (1.5 - 2.0 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine in the anhydrous aprotic solvent.

-

Base Addition: Cool the solution to 0 °C in an ice bath and slowly add the base.

-

Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[9]

Workflow for Sulfonamide Synthesis

The following diagram illustrates the key steps in the synthesis of a sulfonamide from a sulfonyl chloride.

Caption: Key steps for the synthesis of sulfonamides.

Spectroscopic Data

The structure of sulfonyl chlorides and their sulfonamide derivatives can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Sulfonyl chlorides exhibit strong characteristic absorption bands in the IR spectrum, typically in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of the aromatic and any aliphatic portions of the molecule. The chemical shifts of protons and carbons adjacent to the sulfonyl chloride group are significantly influenced by its electron-withdrawing nature.[10]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to identify characteristic fragmentation patterns. For sulfonyl chlorides, an isotopic peak for ³⁷Cl is often observed.[10]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid inhalation of dust and contact with skin and eyes.[11]

Applications in Drug Discovery

Substituted benzenesulfonyl chlorides are important building blocks in the synthesis of various pharmaceutical compounds. The resulting sulfonamides are known to exhibit a wide range of biological activities and are found in numerous approved drugs. The specific substitution pattern of this compound makes it a valuable intermediate for creating novel drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic properties.[12][13]

References

- 1. Buy 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound - CAS:1214334-01-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. 5-Fluoro-2-methoxybenzene-1-sulfonyl chloride 95%, CasNo.67475-56-3 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 6. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]

- 7. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. acdlabs.com [acdlabs.com]

- 11. echemi.com [echemi.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

2-Fluoro-5-methoxybenzene-1-sulfonyl chloride molecular weight

An In-depth Technical Guide to 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, a representative synthesis protocol, and relevant structural and procedural diagrams.

Core Chemical Properties

This compound is a substituted aromatic sulfonyl chloride. Its chemical identity and core properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1214334-01-6 | [1][2][3] |

| Molecular Formula | C7H6ClFO3S | [1][2] |

| Molecular Weight | 224.64 g/mol | [1][2] |

| Purity | Typically ≥96% | [3] |

| Storage | Sealed in a dry place at room temperature | [1] |

Molecular Weight Calculation

The molecular weight of 224.64 g/mol is derived from its molecular formula, C7H6ClFO3S, based on the atomic weights of its constituent elements.

-

Carbon (C): 7 atoms × 12.011 u = 84.077 u

-

Hydrogen (H): 6 atoms × 1.008 u = 6.048 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Fluorine (F): 1 atom × 18.998 u = 18.998 u

-

Oxygen (O): 3 atoms × 15.999 u = 47.997 u

-

Sulfur (S): 1 atom × 32.06 u = 32.06 u

-

Total Molecular Weight: 84.077 + 6.048 + 35.453 + 18.998 + 47.997 + 32.06 = 224.633 u

The commonly cited molecular weight is 224.64.[1][2]

Representative Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-fluoroanisole.

Reaction: 4-fluoroanisole + ClSO3H → this compound + H2O

Materials:

-

4-fluoroanisole

-

Chlorosulfonic acid (ClSO3H)

-

Dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask (250 mL)

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Initial Reagent: Carefully add chlorosulfonic acid (3.0 equivalents) to the flask. Begin stirring.

-

Substrate Addition: Slowly add 4-fluoroanisole (1.0 equivalent) dropwise from the dropping funnel over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 5 °C to prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is deemed complete, very slowly and carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by flash chromatography if necessary to achieve the desired purity.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazard Statements: The compound is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).[4][5]

-

Precautionary Measures:

-

Use only in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Avoid breathing dust, fumes, or vapors.[6]

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

This guide provides foundational information for researchers working with this compound. Users should always consult the latest Safety Data Sheet (SDS) before handling this chemical and perform a thorough risk assessment for any experimental procedure.

References

An In-depth Technical Guide to 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and safety information for 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride, a key reagent in synthetic chemistry and drug discovery.

Core Chemical Properties

This compound is an aromatic sulfonyl chloride compound featuring a fluorine atom and a methoxy group on the benzene ring. These substitutions significantly influence its reactivity and make it a valuable building block in the synthesis of complex organic molecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available for the specific isomer, other values are predicted or derived from closely related compounds due to a lack of extensive experimental data in the public domain.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClFO₃S | [1] |

| Molecular Weight | 224.64 g/mol | [1] |

| CAS Number | 1214334-01-6 | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available | |

| Solubility | Reacts with water. Soluble in many organic solvents. | Inferred from general sulfonyl chloride reactivity |

| Storage Condition | under inert gas (nitrogen or Argon) | [1] |

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the electrophilic sulfur atom of the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack, forming the basis of its utility in organic synthesis.

The presence of a fluorine atom at the ortho position and a methoxy group at the meta position to the sulfonyl chloride group can modulate the reactivity of the aromatic ring and the sulfonyl chloride moiety. The fluorine atom, being electron-withdrawing, can increase the electrophilicity of the sulfonyl group.

Reactions with Nucleophiles

This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. These reactions are fundamental in the construction of diverse molecular scaffolds.[2]

-

Reaction with Amines: The reaction with primary and secondary amines typically proceeds in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to yield the corresponding N-substituted sulfonamides. These sulfonamide derivatives are prevalent in many biologically active compounds.[2][3][4]

-

Reaction with Alcohols: In the presence of a base, alcohols react with this compound to form sulfonate esters.[5][6][7][8] This reaction is a common method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in the literature, the following sections provide generalized procedures based on the synthesis and purification of analogous substituted benzenesulfonyl chlorides. These should be adapted and optimized for the specific target compound.

Synthesis of Substituted Benzenesulfonyl Chlorides

A common method for the synthesis of substituted benzenesulfonyl chlorides involves the diazotization of a corresponding substituted aniline, followed by a Sandmeyer-type reaction with sulfur dioxide and a copper(I) chloride catalyst.[9]

General Procedure:

-

The substituted aniline is dissolved in a suitable acidic medium (e.g., hydrochloric acid).

-

The solution is cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.

-

This diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a catalytic amount of copper(I) chloride.

-

The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.

-

The product is then extracted with an organic solvent, washed, dried, and purified.

For a detailed, related procedure, refer to the synthesis of other sulfonyl chlorides.[10]

Purification

Purification of the crude this compound can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate).

Analytical Methods

The identity and purity of this compound and its derivatives can be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the compound and for monitoring reaction progress.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the analysis of volatile impurities and for confirming the molecular weight of the compound.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for the structural elucidation of the molecule.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present, with characteristic strong absorptions for the S=O bonds of the sulfonyl chloride.

Biological Activity

While specific biological activity for this compound has not been extensively reported, the broader class of substituted benzenesulfonamides, which are readily synthesized from this precursor, exhibits a wide range of pharmacological activities.[2][3][4] These include antibacterial, antifungal, and antitumor properties.[2][3][12] The sulfonamide moiety is a key pharmacophore in many approved drugs.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statements:

-

Harmful if swallowed.

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.

Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted benzenesulfonyl chloride.

Caption: A generalized workflow for the synthesis and purification of substituted benzenesulfonyl chlorides.

Reactivity with Nucleophiles

This diagram illustrates the reaction of this compound with common nucleophiles.

Caption: Reaction of this compound with amines and alcohols.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. echemcom.com [echemcom.com]

- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alcohol Reactivity [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chlorosulfonation of 4-Fluoroanisole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed examination of the chlorosulfonation of 4-fluoroanisole, a critical electrophilic aromatic substitution reaction for the synthesis of key pharmaceutical and agrochemical intermediates. The document outlines the underlying reaction mechanism, including the directing effects of the methoxy and fluoro substituents. A comprehensive experimental protocol is provided, alongside a summary of typical reaction parameters. Visual diagrams generated using Graphviz are included to illustrate the reaction mechanism and experimental workflow, ensuring clarity and reproducibility for technical audiences.

Introduction

Chlorosulfonation is a versatile and widely used reaction in organic synthesis that introduces a chlorosulfonyl (-SO₂Cl) group onto an aromatic ring.[1] This functional group is a valuable synthetic handle, serving as a precursor for the preparation of sulfonamides, sulfonate esters, and sulfonic acids. The chlorosulfonation of 4-fluoroanisole yields 5-fluoro-2-methoxybenzenesulfonyl chloride[2], an important building block in medicinal chemistry.

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The regiochemical outcome on the 4-fluoroanisole ring is governed by the interplay of the electronic effects of its two substituents: the methoxy (-OCH₃) group and the fluorine (-F) atom.

-

Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density into the aromatic ring via a resonance effect (+M).[3][4] It is a powerful ortho, para-director.

-

Fluorine Atom (-F): As a halogen, fluorine is a deactivating group due to its strong electron-withdrawing inductive effect (-I).[3] However, it also possesses lone pairs that can be donated through resonance (+M), making it an ortho, para-director as well.[5]

In the case of 4-fluoroanisole, the powerful activating and directing effect of the methoxy group dominates.[3] Since the para position is blocked by the fluorine atom, the electrophilic attack is overwhelmingly directed to the position ortho to the methoxy group (the C2 position).[3][6][7]

Reaction Mechanism

The chlorosulfonation of 4-fluoroanisole is a classic electrophilic aromatic substitution reaction that occurs in two primary stages: the formation of the electrophile and the subsequent attack by the aromatic ring.[8]

Stage 1: Formation of the Electrophile Chlorosulfonic acid acts as its own source of the electrophile. One molecule protonates another, leading to the formation of the highly electrophilic chlorosulfonium species (SO₂Cl⁺), although other pathways may exist depending on conditions.[9][10]

Stage 2: Electrophilic Attack and Aromatization The π-electrons of the 4-fluoroanisole ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and is particularly stabilized when the attack occurs at the C2 position, allowing for a resonance structure where the positive charge is on the carbon bearing the methoxy group, which can then be stabilized by oxygen's lone pairs.[4] Finally, a base (such as Cl⁻ or another molecule of chlorosulfonic acid) removes a proton from the C2 position, restoring the aromaticity of the ring and yielding the final product, 5-fluoro-2-methoxybenzene-1-sulfonyl chloride.

Caption: Electrophilic aromatic substitution mechanism for 4-fluoroanisole.

Quantitative Data

While specific studies detailing the optimization and yield for the chlorosulfonation of 4-fluoroanisole are not widely published in tabular form, data from analogous reactions on similar substrates provide a reliable benchmark for expected outcomes. The following table summarizes typical reaction parameters based on established procedures for the chlorosulfonation of activated aromatic compounds like acetanilide and various aromatic hydrocarbons.[11][12]

| Parameter | Value / Condition | Rationale / Notes | Reference |

| Substrate | 4-Fluoroanisole | Activated aromatic ether. | [3] |

| Reagent | Chlorosulfonic Acid | Serves as both solvent and electrophile source. | [1] |

| Molar Ratio | 4-5 equivalents | An excess ensures the reaction goes to completion. | [11][12] |

| Temperature | 0-15 °C (addition) | Controls the initial exothermic reaction. | [11] |

| 50-70 °C (reaction) | Heating completes the reaction. | [11][12] | |

| Reaction Time | 1-4 hours | Monitored by TLC or GC-MS. | [6][11] |

| Workup | Quenching on ice | Decomposes excess chlorosulfonic acid. | [11] |

| Expected Yield | 75-95% | Yields for similar activated substrates are typically high. | [11][12] |

Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of 5-fluoro-2-methoxybenzene-1-sulfonyl chloride.

Materials and Equipment:

-

4-Fluoroanisole

-

Chlorosulfonic acid (freshly distilled recommended)[11]

-

Crushed ice and water

-

Round-bottom flask (three-necked)

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Heating mantle

-

Büchner funnel and vacuum flask

Procedure:

-

Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add chlorosulfonic acid (e.g., 4.0-5.0 molar equivalents). The entire apparatus should be set up in a well-ventilated fume hood.

-

Cooling: Cool the chlorosulfonic acid to 0-5 °C using an ice-water bath.

-

Substrate Addition: Slowly add 4-fluoroanisole (1.0 molar equivalent) dropwise from the dropping funnel over 30-60 minutes. Maintain the internal temperature below 15 °C throughout the addition to control the exothermic reaction and the evolution of HCl gas.[11]

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 60 °C for 1-2 hours to ensure the reaction proceeds to completion.[11] The completion of the reaction can be monitored by the cessation of HCl evolution.[11]

-

Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.

-

Isolation: The product, 5-fluoro-2-methoxybenzene-1-sulfonyl chloride, will precipitate as a solid. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

-

Drying: Dry the product, preferably in a vacuum desiccator over a suitable drying agent.

Caption: A typical experimental workflow for chlorosulfonation.

Safety Considerations

-

Chlorosulfonic Acid: This reagent is extremely corrosive and toxic. It reacts violently with water, releasing large amounts of heat and toxic gases (HCl and H₂SO₄ aerosols).[1] All manipulations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Hydrogen Chloride Gas: The reaction evolves significant quantities of corrosive hydrogen chloride gas. Ensure adequate ventilation and consider using a gas trap if necessary.

-

Quenching: The quenching of the reaction mixture on ice is a highly exothermic process. The addition must be done slowly and with efficient stirring to prevent splashing and uncontrolled boiling.

References

- 1. api.pageplace.de [api.pageplace.de]

- 2. swchemilab.com [swchemilab.com]

- 3. benchchem.com [benchchem.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. homework.study.com [homework.study.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. reddit.com [reddit.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN1569825A - Process for preparing arylsulfuryl chloride derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Sandmeyer Reaction for Aryl Sulfonyl Chloride Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Sandmeyer reaction stands as a cornerstone in synthetic organic chemistry, offering a reliable method for the conversion of aryl amines into a diverse array of functional groups via diazonium salt intermediates. A particularly valuable application of this reaction is the synthesis of aryl sulfonyl chlorides, which are critical precursors for sulfonamides, a prominent class of compounds in medicinal chemistry and drug development. This guide provides a comprehensive overview of the Sandmeyer reaction for the synthesis of aryl sulfonyl chlorides, detailing its mechanism, various experimental protocols, and a comparative analysis of different methodologies.

Core Principles and Reaction Mechanism

The Sandmeyer reaction for aryl sulfonyl chloride synthesis is a modification of the classical Sandmeyer reaction, first reported by Meerwein.[1] It typically involves the diazotization of an aromatic amine in the presence of an acid and a nitrite source to form a diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) salt catalyst to yield the corresponding aryl sulfonyl chloride.[2][3][4]

The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive aryl radical is then trapped by sulfur dioxide to form an arylsulfonyl radical. Subsequent reaction with a chloride source, often from the copper salt or the reaction medium, furnishes the final aryl sulfonyl chloride and regenerates the copper catalyst.[3]

Caption: Figure 1: Generalized Mechanism of the Sandmeyer Reaction.

Methodologies for Aryl Sulfonyl Chloride Synthesis

Several protocols have been developed for the Sandmeyer-type synthesis of aryl sulfonyl chlorides, each with its own advantages and limitations. The choice of method often depends on the substrate, desired scale, and safety considerations.

Traditional Aqueous Process with Gaseous Sulfur Dioxide or In Situ Generation

The classical approach involves the use of a pre-formed solution of sulfur dioxide in a solvent like acetic acid.[3][5] A significant advancement in this methodology is the in situ generation of sulfur dioxide from the controlled hydrolysis of thionyl chloride in an aqueous medium.[2][6] This method is particularly advantageous for its operational simplicity and the fact that many aryl sulfonyl chlorides, being insoluble in the aqueous reaction mixture, precipitate out, which protects them from hydrolysis and simplifies purification.[1][2]

Using a Stable SO2 Surrogate: DABSO

To circumvent the challenges associated with handling gaseous sulfur dioxide, stable solid SO2 surrogates have been employed. DABCO-bis(sulfur dioxide) (DABSO) is a popular choice, being a bench-stable and easily handled crystalline solid.[7][8] This method allows for a one-pot synthesis from the parent aniline without the need to isolate the potentially hazardous diazonium intermediate, making the process inherently safer and more scalable.[7][8][9]

Photocatalytic Approach

Recent innovations have led to the development of visible-light photocatalytic methods for the synthesis of aryl sulfonyl chlorides.[5][7] These reactions are typically conducted under mild conditions at room temperature and show high tolerance for a wide range of functional groups.[5][7] A heterogeneous photocatalyst, such as potassium poly(heptazine imide) (K-PHI), can be employed, offering the advantage of easy separation and recycling.[7]

Quantitative Data Comparison

The following tables summarize the reaction conditions and yields for the synthesis of various aryl sulfonyl chlorides using different methodologies.

Table 1: Traditional Aqueous Process with In Situ SO2 Generation

| Aryl Amine | Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Amino-2-chloropyridine | NaNO2, SOCl2/H2O | CuCl | HCl (aq) | -5 to 0 | 1.25 | 70 | [2] |

| 4-Amino-3-methoxybenzonitrile | NaNO2, SOCl2/H2O | - | HCl (aq) | - | - | Poor and variable | [6][10] |

Table 2: Sandmeyer-Type Reaction Using DABSO as SO2 Surrogate

| Aryl Amine Substrate | Diazotizing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Fluoropyridin-3-amine | tert-Butyl nitrite | CuCl2 (5 mol%) | MeCN | rt | 0.25 | 80 (on 20g scale) | [6][8] |

| 4-Anisidine | tert-Butyl nitrite | CuCl2 (5 mol%) | MeCN | 75 | 2 | 83 | [6][8] |

| 4-Bromoaniline | tert-Butyl nitrite | CuCl2 (5 mol%) | MeCN | rt | 17 | 78 | [8] |

| 4-Cyanoaniline | tert-Butyl nitrite | CuCl2 (5 mol%) | MeCN | rt | 17 | 61 | [8] |

| Ethyl 4-aminobenzoate | tert-Butyl nitrite | CuCl2 (5 mol%) | MeCN | rt | 17 | 79 | [8] |

Table 3: Photocatalytic Synthesis of Aryl Sulfonyl Chlorides

| Aryl Diazonium Salt | SO2 Source | Photocatalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromobenzenediazonium | SOCl2/H2O | K-PHI | MeCN | 25 | 18 | 95 | [7] |

| 4-Nitrobenzenediazonium | SOCl2/H2O | K-PHI | MeCN | 25 | 18 | 90 | [7] |

| 4-Methoxybenzenediazonium | SOCl2/H2O | K-PHI | MeCN | 25 | 18 | 65 | [7] |

| 2-Naphthalenediazonium | SOCl2/H2O | K-PHI | MeCN | 25 | 18 | 80 | [7] |

| Benzenediazonium | SOCl2/H2O | K-PHI | CH2Cl2 | 25 | 18 | 75 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Protocol 1: Synthesis of 2-Chloropyridine-3-sulfonyl Chloride via the Aqueous Process[2]

Step 1: Preparation of the Sulfur Dioxide Solution

-

To a cooled (0 °C) flask containing 250 mL of water, add 42 mL of thionyl chloride dropwise over 30 minutes, maintaining the temperature between 0-7 °C.

-

Allow the solution to warm to 15 °C over 17 hours.

-

Add 1.33 g of copper(I) chloride to obtain a yellow-green solution.

-

Add 1.42 g of potassium iodide, which will result in the precipitation of a beige solid.

-

Cool the resulting mixture to -3 °C using an acetone/ice bath.

Step 2: Diazotization of 3-Amino-2-chloropyridine

-

In a separate vessel, add 135 mL of 36% w/w hydrochloric acid to 17.3 g of 3-amino-2-chloropyridine with agitation, keeping the temperature below 30 °C with ice cooling.

-

Cool the reaction mixture to -5 °C using an ice/acetone bath.

-

Add a solution of 10.0 g of sodium nitrite in 40 mL of water dropwise over 45 minutes, maintaining the reaction temperature between -5 and 0 °C.

-

After the addition is complete, cool the resulting slurry to -2 °C and stir for 10 minutes.

Step 3: Sandmeyer Reaction

-

Add the cold diazonium salt slurry from Step 2 to the sulfur dioxide solution from Step 1.

-

A solid will begin to precipitate as the reaction proceeds.

-

Once the addition is complete, agitate the reaction mixture at 0 °C for 75 minutes.

-

Collect the suspended solid by vacuum filtration, wash with water (2 x 125 mL), and dry under vacuum at a temperature below 35 °C to yield 2-chloropyridine-3-sulfonyl chloride.

Protocol 2: One-Pot Synthesis of Aryl Sulfonamides via Sandmeyer Reaction with DABSO[3][9]

General Procedure:

-

In a round-bottom flask, combine the corresponding aniline (1.0 equiv.), DABSO (0.60 equiv.), and CuCl2 (5 mol%).

-

Seal the flask and subject it to three nitrogen evacuation/refill cycles.

-

Add anhydrous acetonitrile (to achieve an amine concentration of 0.2 M).

-

Place the resulting solution in a cold-water bath (18 °C) and add 37% aq. HCl (2.0 equiv.) dropwise.

-

After 10 minutes, add tert-butyl nitrite (90%, 1.1 equiv.) dropwise.

-

Remove the cold-water bath and stir the reaction mixture overnight.

-

After 17 hours, cool the reaction mixture to 0 °C and add morpholine (2.2 equiv.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with ethyl acetate, dry the combined organic phases over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the resulting residue by flash column chromatography.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general experimental workflow for the Sandmeyer synthesis of aryl sulfonyl chlorides.

Caption: Figure 2: General Experimental Workflow for Sandmeyer Synthesis.

Conclusion

The Sandmeyer reaction for the synthesis of aryl sulfonyl chlorides is a versatile and powerful tool in the arsenal of synthetic chemists. While the traditional aqueous process remains a robust and scalable method, modern variations utilizing stable SO2 surrogates like DABSO and innovative photocatalytic approaches offer significant advantages in terms of safety, operational simplicity, and substrate scope. The choice of methodology will ultimately be guided by the specific requirements of the target molecule and the available resources. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of this important transformation in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. pure.mpg.de [pure.mpg.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Electron-donating effects of methoxy group in sulfonyl chloride

An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in Sulfonyl Chloride

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The electronic nature of substituents on the aromatic ring of sulfonyl chlorides profoundly influences their reactivity and physicochemical properties. The methoxy (-OCH₃) group is of particular interest due to its dual electronic character, capable of acting as both an electron-donating group via resonance and an electron-withdrawing group via induction. This technical guide provides a comprehensive analysis of the electron-donating effects of the methoxy group when substituted on a benzenesulfonyl chloride core. It delves into the impact on reaction kinetics, spectroscopic characteristics, and mechanistic pathways, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction: The Dual Nature of the Methoxy Substituent

Benzenesulfonyl chlorides are pivotal reagents in organic synthesis, serving as precursors for sulfonamides and sulfonate esters, which are common moieties in pharmaceuticals and agrochemicals.[1][2] The reactivity of the sulfonyl chloride functional group is highly dependent on the electronic environment of the benzene ring. Substituents can either enhance or diminish the electrophilicity of the sulfur atom, thereby modulating the rate and outcome of nucleophilic substitution reactions.[1]

The methoxy group exhibits a fascinating dichotomy in its electronic influence.[3]

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma bond framework.[3][4]

-

Resonance Effect (+M or +R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the aromatic ring. This effect increases electron density within the ring, particularly at the ortho and para positions.[3][5]

The net effect of the methoxy group is position-dependent. When placed at the meta position, the resonance effect is minimal, and the electron-withdrawing inductive effect dominates.[3][6] However, at the para position, the strong electron-donating resonance effect overrides the inductive effect, resulting in a net donation of electron density to the ring.[3][6] This guide will focus primarily on the consequences of this electron-donating character from a para-methoxy substituent.

Electronic Effects on the Sulfonyl Chloride Moiety

The donation of electron density from a para-methoxy group into the aromatic ring has a direct impact on the sulfonyl chloride group. This delocalization extends to the sulfur atom, which reduces its partial positive charge and, consequently, its electrophilicity. This makes the sulfur atom less susceptible to nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.[1]

Figure 1: Resonance delocalization in para-methoxybenzenesulfonyl chloride.

Quantitative Impact on Reactivity

The electron-donating nature of the para-methoxy group decreases the rate of nucleophilic substitution reactions by reducing the electrophilicity of the sulfonyl sulfur. This effect has been quantified through kinetic studies, most notably solvolysis reactions.

Hammett Correlation

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of the electronic effects of substituents on reaction rates.

-

σ (Substituent Constant): Measures the electronic effect of a substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive values.[7]

-

ρ (Reaction Constant): Measures the sensitivity of a reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, implying the buildup of negative charge (or loss of positive charge) in the transition state.[8]

Reactions of arenesulfonyl chlorides with nucleophiles typically have positive ρ values, indicating that the reaction is facilitated by electron-withdrawing substituents that increase the electrophilicity of the sulfur atom.[9]

Table 1: Hammett Substituent Constants (σ) for the Methoxy Group

| Substituent Position | σ Value | Predominant Effect | Reference |

|---|---|---|---|

| meta (-OCH₃) | +0.12 | Inductive (Withdrawing) | [6] |

| para (-OCH₃) | -0.27 | Resonance (Donating) |[6] |

Solvolysis Kinetics

The solvolysis of benzenesulfonyl chlorides is a well-studied reaction that proceeds via an Sₙ2-type mechanism.[10] Kinetic data clearly demonstrate the rate-retarding effect of the electron-donating para-methoxy group.

Figure 2: Generalized Sₙ2 mechanism for nucleophilic substitution.

Table 2: Relative Solvolysis Rates of Substituted Benzenesulfonyl Chlorides

| Substituent (X) in X-C₆H₄SO₂Cl | Solvent System | Relative Rate (kₓ/kн) | Reference |

|---|---|---|---|

| p-OCH₃ | H₂O | ~0.5 - 0.7 | [10][11] |

| p-CH₃ | H₂O | ~0.8 | [10] |

| H | H₂O | 1.00 | [10] |

| m-NO₂ | 50% Acetone/H₂O | 3.01 | [10] |

| p-NO₂ | H₂O | ~4-5 |[10] |

Note: Values are compiled and approximated from multiple sources for illustrative comparison. Absolute rates are highly dependent on temperature and solvent.

Influence on Spectroscopic Properties

The electronic perturbations caused by the methoxy group are readily observable in standard spectroscopic analyses.

Table 3: Characteristic Spectroscopic Data for Methoxy-Substituted Benzenesulfonyl Chlorides

| Spectroscopy | Feature | Observation for p-Methoxybenzenesulfonyl Chloride | Rationale | Reference |

|---|---|---|---|---|

| ¹H NMR | Aromatic Protons | Protons ortho to -SO₂Cl appear at a slightly higher field (lower ppm) compared to the unsubstituted analog. | Increased electron density from -OCH₃ group shields the aromatic protons. | [12][13] |

| Methoxy Protons | Sharp singlet around 3.8-3.9 ppm. | Characteristic chemical shift for an aryl methyl ether. | [13] |

| IR | S=O Stretching | Asymmetric and symmetric stretches appear at slightly lower wavenumbers (e.g., ~1370 cm⁻¹ and ~1170 cm⁻¹) compared to analogs with electron-withdrawing groups. | Electron donation weakens the S=O double bond character slightly. |[14][15] |

Experimental Protocols

Synthesis of 4-Methoxybenzenesulfonyl Chloride

This protocol describes the chlorosulfonation of anisole, a common method for preparing the title compound.

Figure 3: Workflow for synthesis of 4-methoxybenzenesulfonyl chloride.

Methodology:

-

Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (for HCl gas) is charged with chlorosulfonic acid (approx. 4-5 molar equivalents).[16]

-

Reaction: The flask is cooled in an ice-salt bath to 0-5 °C. Anisole (1 equivalent) is added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[16]

-

Completion: After the addition is complete, the cooling bath is removed, and the mixture is stirred at room temperature for an additional 1-2 hours until the evolution of HCl gas ceases.[16]

-

Work-up: The reaction mixture is poured slowly and carefully in a thin stream into a beaker containing a vigorously stirred mixture of crushed ice and water.

-

Isolation: The precipitated white solid (crude 4-methoxybenzenesulfonyl chloride) is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: The crude product is dried under vacuum. For higher purity, it can be recrystallized from a solvent such as petroleum ether or a mixture of ether and hexane.

Kinetic Measurement of Solvolysis by Conductometry

This protocol outlines a general method for determining the first-order rate constants for the hydrolysis of a sulfonyl chloride.[11]

Methodology:

-

Instrumentation: A conductivity meter with a suitable dipping cell is connected to a data acquisition system. The reaction is carried out in a jacketed vessel connected to a constant temperature water bath (±0.01 °C).

-

Solution Preparation: A stock solution of the sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) is prepared in a non-reactive, dry solvent like acetone or dioxane.

-

Kinetic Run:

-

The reaction vessel is filled with a precise volume of the solvent for solvolysis (e.g., pure water, or a specific water/acetone mixture) and allowed to reach thermal equilibrium.

-

The conductivity probe is immersed, and baseline conductivity is recorded.

-

The reaction is initiated by injecting a small, precise aliquot of the sulfonyl chloride stock solution into the stirred solvent. The final concentration of the sulfonyl chloride should be low (e.g., 10⁻⁴ M) to ensure first-order kinetics.

-

-

Data Acquisition: The change in conductivity of the solution is monitored over time. The hydrolysis of a sulfonyl chloride produces hydrochloric acid and the corresponding sulfonic acid, leading to an increase in conductivity.

-

Data Analysis: The first-order rate constant (k) is calculated by fitting the conductivity-time data to the integrated first-order rate law: ln(C∞ - Cₜ) = -kt + ln(C∞ - C₀), where Cₜ is the conductivity at time t, and C∞ is the final conductivity.

Conclusion

The methoxy group exerts a significant and position-dependent electronic influence on the reactivity of benzenesulfonyl chloride. When located at the para position, its potent +R (resonance) effect dominates, acting as a net electron-donating group. This donation of electron density to the sulfonyl moiety deactivates the sulfur center towards nucleophilic attack, a phenomenon quantitatively confirmed by kinetic studies and Hammett correlations. In contrast, a meta-methoxy group acts as a weak electron-withdrawing group, slightly activating the system. This nuanced understanding of substituent effects is critical for professionals in medicinal chemistry and materials science for the rational design of synthetic routes and the fine-tuning of molecular properties.

References

- 1. 3-Methoxybenzenesulfonyl chloride | 10130-74-2 | Benchchem [benchchem.com]

- 2. 4-Methoxybenzenesulfonyl chloride | 98-68-0 | Benchchem [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. web.viu.ca [web.viu.ca]

- 5. chem.ualberta.ca [chem.ualberta.ca]

- 6. Methoxy group - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. scholarworks.uark.edu [scholarworks.uark.edu]

- 13. spectrabase.com [spectrabase.com]

- 14. acdlabs.com [acdlabs.com]

- 15. Benzenesulfonyl chloride, 4-methoxy- [webbook.nist.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

Regioselective Synthesis of 2-Fluoro-5-methoxybenzene-1-sulfonyl Chloride: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the regioselective synthesis of 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The document elucidates the governing principles of regioselectivity in the electrophilic aromatic substitution of 4-fluoroanisole, details experimental protocols for its synthesis, and presents quantitative data to inform process optimization. Diagrams of the synthetic pathway and experimental workflows are included to provide a clear and concise visual representation of the processes.

Introduction

This compound is a crucial building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a reactive sulfonyl chloride moiety, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The precise control of regioselectivity during its synthesis is paramount to ensure the desired isomer is obtained, thereby maximizing yield and simplifying purification processes.

This guide focuses on the chlorosulfonation of 4-fluoroanisole as the primary route to this compound, exploring the factors that dictate the position of the incoming chlorosulfonyl group.

Regioselectivity in the Chlorosulfonation of 4-Fluoroanisole

The synthesis of this compound from 4-fluoroanisole is an electrophilic aromatic substitution reaction. The regiochemical outcome is primarily dictated by the directing effects of the substituents already present on the aromatic ring: the methoxy (-OCH₃) group and the fluorine (-F) atom.

-

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.

-

Fluorine Atom (-F): The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho, para-director because of the electron-donating effect of its lone pairs through resonance.

In the case of 4-fluoroanisole, the powerful activating and directing effect of the methoxy group dominates over the deactivating effect of the fluorine atom.[1] Since the para position is blocked by the fluorine atom, electrophilic substitution is strongly directed to the position ortho to the methoxy group, which is the C2 position. This leads to the highly regioselective formation of this compound.

Synthetic Methodologies

Two primary approaches for the synthesis of this compound are considered: direct chlorosulfonation of 4-fluoroanisole and a two-step process involving sulfonation followed by chlorination.

Direct Chlorosulfonation

This method involves the direct reaction of 4-fluoroanisole with a chlorosulfonating agent, typically chlorosulfonic acid.

3.1.1. Experimental Protocol: Direct Chlorosulfonation

-

Materials:

-

4-Fluoroanisole

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 4-fluoroanisole (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and wash the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or recrystallization.

-

Two-Step Synthesis: Sulfonation followed by Chlorination

This approach first introduces a sulfonic acid group onto the 4-fluoroanisole ring, which is then converted to the sulfonyl chloride.

3.2.1. Experimental Protocol: Step 1 - Sulfonation

-

Materials:

-

4-Fluoroanisole

-

Fuming sulfuric acid (20% SO₃)

-

Crushed ice

-

Sodium chloride

-

-

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel

-

-

Procedure:

-

In a three-necked round-bottom flask, place 4-fluoroanisole (1.0 eq).

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add fuming sulfuric acid (20% SO₃) dropwise, keeping the temperature below 10 °C.

-

After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and stir.

-

Add sodium chloride to saturate the solution and precipitate the sodium salt of 2-Fluoro-5-methoxybenzenesulfonic acid.

-

Collect the precipitate by vacuum filtration and wash with a cold, saturated sodium chloride solution.

-

Dry the product, the sodium salt of 2-Fluoro-5-methoxybenzenesulfonic acid.

-

3.2.2. Experimental Protocol: Step 2 - Chlorination

-

Materials:

-

Sodium 2-Fluoro-5-methoxybenzenesulfonate

-

Thionyl chloride or phosphorus pentachloride

-

Inert solvent (e.g., dichloromethane or toluene)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

-

Procedure:

-

Suspend the dried sodium 2-Fluoro-5-methoxybenzenesulfonate (1.0 eq) in an inert solvent.

-

Add thionyl chloride (2.0-3.0 eq) or phosphorus pentachloride (1.1 eq).

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Carefully quench the excess chlorinating agent by slowly adding the mixture to ice-water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate to obtain the crude sulfonyl chloride.

-

Purify as described in the direct chlorosulfonation method.

-

References

2-Fluoro-5-methoxybenzene-1-sulfonyl chloride safety and handling

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 1214334-01-6).[1][2] Given the limited availability of specific quantitative data for this compound, this document incorporates safety protocols for the broader class of sulfonyl chlorides and closely related analogs to ensure a conservative and protective approach to its handling.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. The primary hazards associated with this compound are its corrosive nature and potential for causing severe irritation.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage.[1] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1] |

Note: The GHS classification is based on available data for this compound. In the absence of specific data, classifications for structurally similar sulfonyl chlorides have been considered.

Physical and Chemical Properties

Detailed physical and chemical property data for this compound are not extensively documented in publicly available sources. The following table includes available information and general properties of related sulfonyl chlorides.

| Property | Value |

| Molecular Formula | C7H6ClFO3S[2] |

| Molecular Weight | 224.64 g/mol [2] |

| Appearance | Light yellow to yellow solid-liquid mixture[3] |

| Storage Temperature | 2-8°C under inert gas (nitrogen or Argon)[3] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical to determine the appropriate PPE. The following table outlines the recommended PPE.

| Body Part | Recommended Protection | Specification |

| Eyes/Face | Safety goggles and face shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).[4] A face shield should be worn in addition to goggles. |

| Skin | Chemical-resistant gloves and protective clothing | Wear fire/flame resistant and impervious clothing.[4] Nitrile or neoprene gloves are recommended. Regularly inspect gloves for signs of degradation. |

| Respiratory | Respirator | In case of insufficient ventilation or potential for aerosol generation, use a full-face respirator with an appropriate cartridge. |

Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Incompatible Materials: Avoid contact with water, strong bases, and alcohols. Sulfonyl chlorides can react vigorously with water, producing acidic and hazardous fumes.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.

-

Keep containers tightly closed to prevent moisture contamination.

-

Store away from incompatible materials.

Emergency Procedures

Immediate and appropriate response is crucial in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[4] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4] |

Accidental Release Measures

In case of a spill, follow these steps:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use a non-combustible absorbent material like sand or earth to contain the spill. Do not use water.

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

-

Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do not use water, as it can react with the substance to produce hazardous fumes.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols and Workflows

The following diagrams illustrate the recommended workflows for handling this compound and responding to emergencies.

Caption: A generalized workflow for safely handling hazardous chemicals.

Caption: Step-by-step procedure for responding to a chemical spill.

References

Stability and Storage of 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring safety in the laboratory.

Core Stability Profile

This compound is a reactive compound, with its stability primarily influenced by moisture. Like other sulfonyl chlorides, it is susceptible to hydrolysis. Contact with water will lead to decomposition, yielding the corresponding sulfonic acid and hydrochloric acid. Therefore, preventing exposure to moisture is the most critical factor in its storage and handling. Thermal decomposition can also occur at elevated temperatures, leading to the release of irritating and toxic gases.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended. These are summarized in the table below for easy reference.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool place. Refrigeration at 2-8°C is often recommended for long-term storage. | Minimizes the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents contact with atmospheric moisture. |

| Container | Keep in a tightly closed container. | Prevents ingress of moisture and air. |

| Location | Store in a dry, well-ventilated area.[1][2] | Ensures a low-humidity environment and dispersal of any potential vapors. |

| Incompatible Materials | Store away from water, strong bases, and alcohols.[3] | These substances will react with and decompose the sulfonyl chloride. |

Handling Precautions:

-

Always handle in a well-ventilated area, such as a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

-

Avoid inhalation of dust or vapors.[4]

-

Prevent contact with skin and eyes.[4]

-

Wash hands thoroughly after handling.

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process for the proper storage and handling of this compound to maintain its stability.

Caption: Logical workflow for ensuring the stability of this compound.

Putative Decomposition Pathway

The primary decomposition pathway for this compound in the presence of water is hydrolysis. This reaction is characteristic of sulfonyl chlorides.

Caption: Putative hydrolysis decomposition pathway of this compound.

Experimental Protocol: General Method for Assessing Stability

Objective: To determine the rate of hydrolysis of this compound under controlled conditions.

Materials:

-

This compound

-

Anhydrous, inert solvent (e.g., acetonitrile or dioxane)

-

Water (HPLC grade)

-

Buffer solutions (to maintain constant pH)

-

Internal standard for quantitative analysis

-

HPLC or UPLC system with a suitable column (e.g., C18)

-

Thermostatted reaction vessel

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the anhydrous solvent. Prepare a separate stock solution of the expected hydrolysis product, 2-Fluoro-5-methoxybenzenesulfonic acid, if available, for use as a reference standard.

-

Reaction Setup: In a thermostatted vessel, equilibrate a mixture of the inert solvent and buffer solution to the desired temperature (e.g., 25°C).

-

Initiation of Reaction: Add a known amount of the this compound stock solution to the reaction vessel to initiate the hydrolysis reaction.

-

Time-Point Sampling: At regular intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot, for example, by dilution in the mobile phase for HPLC analysis.

-

Analysis: Analyze the samples by HPLC or UPLC to quantify the disappearance of the starting material and the appearance of the sulfonic acid product. An internal standard should be used to ensure accurate quantification.

-

Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis.

Experimental Workflow Diagram:

Caption: General experimental workflow for assessing the hydrolytic stability of this compound.

References

An In-depth Technical Guide to the Hazard Profile of 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated hazards associated with 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride (CAS No. 1214334-01-6). The information is intended to support safe handling, storage, and use of this compound in a research and development setting.

GHS Hazard Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are:

-

Acute Toxicity (Oral), Category 4: Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation, Category 1B: Causes severe skin burns and eye damage.[1][2]

-

Serious Eye Damage/Eye Irritation, Category 1: Causes serious eye damage.[2]

-

Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[1]

-

Hazardous to the Aquatic Environment, Acute Hazard, Category 3: Harmful to aquatic life.[2]

Signal Word: Danger[2]

Hazard Pictograms:

corrosive, health hazard, exclamation mark

Quantitative Hazard and Property Data

The following table summarizes the available quantitative data for this compound and related compounds. Data for the specific target compound is limited; therefore, information from analogous structures is provided for context.

| Property | Value | Source/Analogy |

| Molecular Formula | C7H6ClFO3S | ChemBK[3] |

| Molar Mass | 224.64 g/mol | ChemBK[3] |

| Melting Point/Range | 13 - 15 °C (55 - 59 °F) | Literature value for a related compound (Benzenesulfonyl chloride)[2] |

| Boiling Point/Boiling Range | 251 - 252 °C (484 - 486 °F) | Literature value for a related compound (Benzenesulfonyl chloride)[2] |

| Density | 1.384 g/mL at 25 °C (77 °F) | Literature value for a related compound (Benzenesulfonyl chloride)[2] |

Experimental Protocols for Hazard Determination

The hazard classifications for this compound would be determined using standardized experimental protocols, likely following OECD (Organisation for Economic Co-operation and Development) guidelines.

3.1. Skin Corrosion/Irritation (OECD TG 431, 439)

-

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method (OECD TG 431): This test assesses the potential of a chemical to cause skin corrosion. A measured amount of the test substance is applied to a three-dimensional human epidermis model. The corrosive potential is evaluated by measuring cell viability after specific exposure times.

-

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439): Similar to the corrosion test, this method evaluates skin irritation. The test substance is applied to the RHE model, and cell viability is measured after a defined exposure and post-exposure incubation period. A reduction in cell viability below a certain threshold indicates irritation potential.

3.2. Serious Eye Damage/Irritation (OECD TG 437, 492)

-

Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD TG 437): This in vitro test uses isolated bovine corneas. The test substance is applied to the cornea, and changes in opacity and permeability are measured to predict its potential to cause serious eye damage.

-

Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492): This in vitro method uses a three-dimensional human cornea model. The test substance is applied to the epithelial surface, and cell viability is determined to distinguish between chemicals that cause serious eye damage and those that do not.

3.3. Acute Oral Toxicity (OECD TG 420, 423, 425)

-

Acute Oral Toxicity – Fixed Dose Procedure (OECD TG 420): This method involves administering the substance at one of several fixed dose levels to a small number of animals. The outcome is the observation of clear signs of toxicity at a specific dose level without the intention of causing death.

-

Acute Oral Toxicity – Acute Toxic Class Method (OECD TG 423): This is a sequential testing method using a small number of animals. The substance is administered, and based on the mortality or moribundity, the next dose level is chosen (higher or lower). The method allows for classification into one of several toxicity classes.

-

Acute Oral Toxicity – Up-and-Down Procedure (UDP) (OECD TG 425): This is a sequential test where animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method is designed to estimate the LD50.

Hazard Identification and Risk Management Workflow

The following diagram illustrates a typical workflow for identifying the hazards of a chemical substance and implementing appropriate risk management measures.

Caption: Workflow for Chemical Hazard Assessment and Management.

Precautionary Statements and Safe Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

5.1. Prevention:

-

Wash skin thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Avoid release to the environment.[2]

-